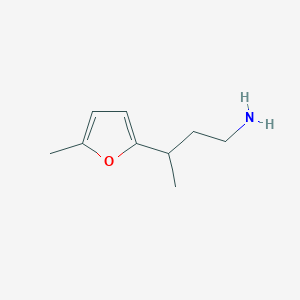

3-(5-Methylfuran-2-yl)butan-1-amine

Beschreibung

3-(5-Methylfuran-2-yl)butan-1-amine is a primary amine derivative characterized by a butan-1-amine backbone substituted at the third carbon with a 5-methylfuran-2-yl group. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol.

Eigenschaften

Molekularformel |

C9H15NO |

|---|---|

Molekulargewicht |

153.22 g/mol |

IUPAC-Name |

3-(5-methylfuran-2-yl)butan-1-amine |

InChI |

InChI=1S/C9H15NO/c1-7(5-6-10)9-4-3-8(2)11-9/h3-4,7H,5-6,10H2,1-2H3 |

InChI-Schlüssel |

HCIBAHXXYTYLPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(O1)C(C)CCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)butan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 5-hydroxymethylfurfural using silica-supported cobalt nanoparticles . This method is efficient and selective, providing a sustainable route to produce furan-based amines under mild conditions.

Industrial Production Methods

Industrial production of 3-(5-Methylfuran-2-yl)butan-1-amine typically involves the use of catalytic processes to ensure high yield and purity. The use of reusable catalysts, such as silica-supported cobalt nanoparticles, is favored due to their efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methylfuran-2-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Saturated amines.

Substitution: Various substituted amines and amides.

Wissenschaftliche Forschungsanwendungen

3-(5-Methylfuran-2-yl)butan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(5-Methylfuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and amine group allow it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

(5-Bromofuran-2-yl)methylamine

- Molecular Formula: C₁₃H₁₁BrF₃NO

- Molecular Weight : 334.13 g/mol

- Key Features: Bromine atom at the 5-position of the furan ring enhances electrophilic reactivity.

- Applications : The bromine and trifluoromethyl groups suggest utility in medicinal chemistry or as a precursor for cross-coupling reactions .

(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine

- Molecular Formula: C₁₁H₁₉NO

- Molecular Weight : 181.28 g/mol

- Key Features :

- Branched 3-methylbutan-2-yl chain may improve lipid solubility compared to linear-chain analogs.

- Secondary amine configuration reduces nucleophilicity relative to primary amines.

(E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

- Molecular Formula : C₁₃H₁₂O₂S

- Molecular Weight : 232.29 g/mol

- Key Features: Chalcone backbone with furan and thiophene rings exhibits strong nonlinear optical (NLO) properties. Methyl groups on both heterocycles enhance electron density, critical for optoelectronic applications.

- Research Findings : DFT studies highlight its large first hyperpolarizability (β₀ = 1,250 × 10⁻³⁰ esu), making it a candidate for NLO materials .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties/Applications | References |

|---|---|---|---|---|---|

| 3-(5-Methylfuran-2-yl)butan-1-amine | C₉H₁₅NO | 153.22 | Primary amine, methylfuran | Limited data; inferred reactivity | N/A |

| (5-Bromofuran-2-yl)methylamine | C₁₃H₁₁BrF₃NO | 334.13 | Bromofuran, trifluoromethylphenyl | Medicinal chemistry precursor | |

| (3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine | C₁₁H₁₉NO | 181.28 | Secondary amine, branched chain | 95% purity; handling precautions | |

| (E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | C₁₃H₁₂O₂S | 232.29 | Chalcone, methylfuran/thiophene | High NLO activity (β₀ = 1,250 × 10⁻³⁰ esu) |

Substituent Effects and Implications

- Methyl Groups : Enhance electron density in furan/thiophene rings, improving optoelectronic performance . In amines, methyl substituents may increase steric hindrance, reducing reactivity .

- Bromine/Trifluoromethyl Groups : Introduce polarity and stability, favoring applications in drug design or catalysis .

- Primary vs. Secondary Amines : Primary amines (e.g., target compound) exhibit higher nucleophilicity, while secondary amines (e.g., branched analog in ) may offer better metabolic stability in pharmaceuticals.

Biologische Aktivität

3-(5-Methylfuran-2-yl)butan-1-amine is an organic compound with notable potential in biological applications due to its unique structural features, which include a furan moiety and an amine group. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-(5-Methylfuran-2-yl)butan-1-amine is CHN, with a molecular weight of approximately 167.25 g/mol. The compound's structure allows for various interactions within biological systems, primarily due to the presence of the furan ring and amine functional groups.

Antimicrobial Properties

Research indicates that 3-(5-Methylfuran-2-yl)butan-1-amine exhibits antimicrobial activity against certain bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of pathogens, making it a candidate for therapeutic applications in treating infections.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential . Studies have shown that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways.

| Cancer Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | |

| MCF-7 (Breast Cancer) | 30 | |

| A549 (Lung Cancer) | 20 |

The biological activity of 3-(5-Methylfuran-2-yl)butan-1-amine is attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The compound may influence enzyme activity by binding to active sites or allosteric sites, thereby altering metabolic pathways.

- Receptor Interaction : It can interact with cellular receptors, potentially leading to changes in cell signaling and gene expression.

- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in certain cell types, contributing to its anticancer effects by promoting apoptosis.

Study on Antimicrobial Effects

A recent study evaluated the effectiveness of 3-(5-Methylfuran-2-yl)butan-1-amine against various pathogens. The results indicated significant inhibition of microbial growth, particularly against Candida albicans, suggesting its potential as a natural antifungal agent .

Study on Anticancer Activity

Another study focused on the anticancer properties of this compound. It demonstrated that treatment with varying concentrations led to a dose-dependent reduction in cell viability across different cancer cell lines. The study concluded that further investigation into its mechanisms could provide insights into developing new cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.